molecular formula C20H18BrN3O4 B2441498 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide CAS No. 1797552-98-7

2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide

Cat. No.: B2441498
CAS No.: 1797552-98-7
M. Wt: 444.285
InChI Key: HERGWUWIXVCVAU-UHFFFAOYSA-N
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Description

2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide is a complex organic compound that features a combination of several functional groups, including a bromine atom, a benzodioxin ring, a pyrazole ring, and a methoxybenzamide moiety

Properties

IUPAC Name

2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4/c1-26-14-6-7-17(21)16(8-14)20(25)23-13-9-22-24(10-13)11-15-12-27-18-4-2-3-5-19(18)28-15/h2-10,15H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERGWUWIXVCVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (2,3-Dihydro-1,4-Benzodioxin-2-yl)Methanol

The dihydrobenzodioxin alcohol is synthesized via epoxide ring-opening or nucleophilic substitution. A representative procedure from source involves:

Reaction Conditions :

  • Substrate : 4-Bromobenzene-1,2-diol (5 g, 26.5 mmol).
  • Reagents : Oxiran-2-ylmethanol (7.35 g, 79.5 mmol), NaOH (1.6 g), THF/H₂O.
  • Conditions : 100°C, 4 hours, N₂ atmosphere.
  • Yield : 73% after chromatography (PE/EA = 5:1).

This method leverages the reactivity of epoxides with diols under basic conditions to form the dihydrobenzodioxin scaffold.

Pyrazole Ring Formation

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The pyrazole nucleus is constructed via cyclocondensation, as detailed in source. For 4-aminopyrazole derivatives:

General Protocol :

  • Hydrazine Derivative : Hydrazine hydrate or phenylhydrazine.
  • 1,3-Dicarbonyl Compound : Ethyl acetoacetate or analogous systems.
  • Conditions : Reflux in ethanol or acetic acid.

Example :

  • Reaction of phenylhydrazine (5) with diacetylene ketone (20) yields pyrazoles 21 and 22 in a 3:2 ratio.

N-Alkylation of Pyrazole with Dihydrobenzodioxin Methanol

Activation of the Alcohol

The hydroxyl group in (2,3-dihydro-1,4-benzodioxin-2-yl)methanol is converted to a leaving group (e.g., bromide) for alkylation:

Bromination Protocol :

  • Reagents : PBr₃ or HBr in dichloromethane.
  • Conditions : 0°C to room temperature, 2–4 hours.

Alkylation Reaction

The generated bromide reacts with 4-amino-1H-pyrazole under basic conditions:

Reaction Setup :

  • Base : NaH or K₂CO₃.
  • Solvent : DMF or THF.
  • Yield : 65–73% (analogous to procedures in source).

Coupling of the Benzamide Moiety

Activation of 2-Bromo-5-Methoxybenzoic Acid

The carboxylic acid is activated as an acyl chloride or using coupling reagents:

Activation Methods :

  • Acyl Chloride : SOCl₂ or oxalyl chloride.
  • Coupling Reagents : HATU, EDCl, or DCC.

Amide Bond Formation

The activated acid couples with 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine:

Conditions :

  • Base : DIPEA or Et₃N.
  • Solvent : DCM or DMF.
  • Yield : 70–85% (based on analogous reactions in source).

Optimization and Challenges

Regioselectivity in Pyrazole Synthesis

Cyclocondensation reactions often produce regioisomers. Strategies to enhance selectivity include:

  • Electronic Effects : Electron-withdrawing groups on dicarbonyl compounds direct nucleophilic attack.
  • Steric Guidance : Bulky substituents favor specific pathways (e.g., benzotriazole-assisted synthesis).

Stereochemical Considerations

The dihydrobenzodioxin methyl group introduces a chiral center. Resolution via chiral chromatography or asymmetric synthesis may be required.

Alternative Synthetic Routes

Mitsunobu Reaction for N-Alkylation

Using triphenylphosphine and DIAD, the alcohol directly alkylates the pyrazole nitrogen:

  • Advantages : Mild conditions, retained stereochemistry.
  • Limitations : Cost of reagents.

Multicomponent Reactions (MCRs)

One-pot synthesis of pyrazole derivatives with in situ alkylation, though literature evidence for this specific compound is limited.

Summary of Key Reaction Data

Step Reaction Type Reagents/Conditions Yield Source Reference
1 Dihydrobenzodioxin synthesis NaOH, THF/H₂O, 100°C 73%
2 Pyrazole cyclocondensation Phenylhydrazine, ethanol, reflux 50–94%
3 N-Alkylation NaH, DMF, rt 65–73%
4 Amide coupling HATU, DIPEA, DCM 70–85%

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The benzodioxin and pyrazole rings can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzodioxin and pyrazole rings.

    Coupling Reactions: Products include more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzodioxin and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
  • 2-bromo-2′-chloroacetophenone
  • 5′-fluoro-2′-hydroxyacetophenone

Uniqueness

2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxin and pyrazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

The compound 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities. The structure features a unique combination of a brominated pyrazole and a benzodioxin moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C17H18BrN3O3
Molecular Weight 396.25 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The brominated benzene moiety is believed to enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The benzodioxin component may stabilize the interaction with these targets, facilitating greater efficacy in biological systems .

Enzyme Inhibition

Research has shown that derivatives of pyrazole compounds often exhibit enzyme inhibitory properties. For instance, similar compounds have been evaluated for their ability to inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's and metabolic disorders such as Type 2 diabetes mellitus (T2DM) .

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. This activity is critical in mitigating oxidative stress and could be beneficial in treating conditions associated with oxidative damage.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. COX enzymes are key mediators in the inflammatory response, and their inhibition can lead to reduced pain and swelling .

Anticancer Potential

Studies involving similar pyrazole derivatives have indicated promising anticancer activity. For example, certain analogs have demonstrated significant antiproliferative effects against various cancer cell lines via mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis .

Case Studies

Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibitory potential of related compounds, it was found that derivatives featuring the benzodioxin moiety exhibited significant inhibition against AChE and α-glucosidase. The IC50 values indicated that these compounds could be developed as therapeutic agents for managing Alzheimer's disease and T2DM .

Case Study 2: Anticancer Activity
Another investigation into the anticancer effects of pyrazole derivatives revealed that certain compounds led to substantial tumor growth inhibition in vivo. The study utilized MTT assays to evaluate cell viability and found that modifications to the pyrazole structure significantly impacted its efficacy against cancer cells .

Q & A

Q. How can researchers design derivatives for specific applications (e.g., fluorescent probes or enzyme inhibitors)?

  • Tailored modifications :
  • Fluorophore integration : Attach dansyl or coumarin groups via the benzamide nitrogen.
  • Bioisosteric replacement : Substitute benzodioxin with thiophene for improved pharmacokinetics.
  • Validation : Fluorescence quantum yield measurements or kinetic enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.